molecular formula C17H19BrN2O2S B4082595 N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide

Cat. No. B4082595
M. Wt: 395.3 g/mol
InChI Key: MJONYABOSUZTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and has since been approved for the treatment of hepatocellular carcinoma.

Mechanism of Action

Sorafenib works by inhibiting the activity of several signaling pathways involved in tumor growth and angiogenesis. It targets several receptor tyrosine kinases, including VEGFR-2, PDGFR-β, and RAF-1. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Sorafenib has also been shown to have anti-oxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments. It is a small molecule kinase inhibitor that is easy to synthesize and can be administered orally. Sorafenib has also been extensively studied and has a well-established mechanism of action. However, Sorafenib also has some limitations for lab experiments. It can be expensive to produce and may not be effective against all types of cancer.

Future Directions

There are several future directions for Sorafenib research. One potential direction is to investigate its potential use in combination with other cancer therapies. Sorafenib has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. Another potential direction is to investigate its use in the treatment of other types of cancer, such as breast cancer and lung cancer. Additionally, researchers could investigate the use of Sorafenib in combination with immunotherapy to enhance the immune response against cancer cells.

Scientific Research Applications

Sorafenib has been extensively studied for its potential therapeutic applications in cancer treatment. It is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. Sorafenib has been shown to inhibit the activity of several receptor tyrosine kinases, including VEGFR-2, PDGFR-β, and RAF-1.

properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-N'-tert-butylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O2S/c1-17(2,3)19-16(13-7-5-4-6-8-13)20-23(21,22)15-11-9-14(18)10-12-15/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJONYABOSUZTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 2
Reactant of Route 2
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 3
Reactant of Route 3
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 4
Reactant of Route 4
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 5
Reactant of Route 5
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide
Reactant of Route 6
Reactant of Route 6
N'-[(4-bromophenyl)sulfonyl]-N-(tert-butyl)benzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.